1,4-Bis(4-nitrosophenyl)piperazine

Description

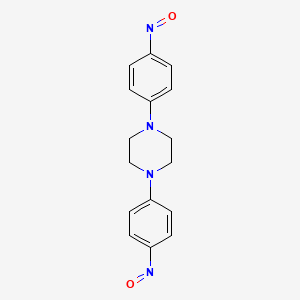

1,4-Bis(4-nitrosophenyl)piperazine (BNPP) is a piperazine derivative featuring two para-nitrosophenyl substituents on the piperazine ring. Its unique structure enables coordination chemistry applications, particularly as a bridging ligand in dinuclear rhodium(III) and iridium(III) complexes. BNPP is notable for its two non-interacting C-nitroso groups that coordinate in the s-N mode without chelate assistance, a rare property in coordination chemistry .

Properties

CAS No. |

4963-30-8 |

|---|---|

Molecular Formula |

C16H16N4O2 |

Molecular Weight |

296.32 g/mol |

IUPAC Name |

1,4-bis(4-nitrosophenyl)piperazine |

InChI |

InChI=1S/C16H16N4O2/c21-17-13-1-5-15(6-2-13)19-9-11-20(12-10-19)16-7-3-14(18-22)4-8-16/h1-8H,9-12H2 |

InChI Key |

FHBCYOPBRVSSCN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N=O)C3=CC=C(C=C3)N=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(4-nitrosophenyl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1,4-diphenylpiperazine with nitrosating agents such as nitrosyl chloride (NOCl) or nitrosyl bromide (NOBr). The reaction typically occurs under controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale synthesis involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-nitrosophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitro derivatives.

Reduction: Reduction reactions can convert the nitroso groups to amino groups.

Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Bis(4-nitrosophenyl)piperazine involves its ability to form complexes with metal ions. The nitroso groups coordinate with metal centers, leading to the formation of stable complexes. These complexes can exhibit unique electronic and catalytic properties, making them useful in various chemical reactions and industrial processes .

Comparison with Similar Compounds

1,4-Bis(4-nitrophenyl)piperazine

- Molecular Formula : C₁₆H₁₆N₄O₄

- Molecular Weight : 328.32 g/mol

- Key Differences: Replaces nitroso (-NO) with nitro (-NO₂) groups. Lacks coordination capability due to the absence of lone electron pairs on nitro groups. Applications: Primarily used as a precursor or intermediate in organic synthesis rather than coordination chemistry .

Table 1: Structural Analogs of BNPP

*Inferred formula based on nitroso substitution.

Comparison with Functional Piperazine Derivatives

Thiadiazole-Modified Piperazines

Sulfonyl Piperazines

Aminopropyl Piperazines

- Example: 1,4-Bis(3-aminopropyl)piperazine

- Key Differences: Aminopropyl (-CH₂CH₂CH₂NH₂) substituents increase hydrophilicity. Used in antimalarial drug development (IC₅₀: <1 µM against Plasmodium falciparum) and nanoparticle templating .

Table 2: Functional Derivatives of Piperazine

*Calculated based on substituents.

Key Research Findings

BNPP vs. Nitrophenyl Analogs :

- Nitroso groups in BNPP enable metal coordination, whereas nitro groups in analogs like 1,4-Bis(4-nitrophenyl)piperazine lack this capability .

Biological Activity: Thiadiazole and sulfonyl derivatives show antimicrobial or antidiabetic activity, contrasting with BNPP’s non-biological coordination role .

Synthetic Methods :

- BNPP is synthesized via direct nitrosation, while polymers like poly(1,4-bis(methacryloyl)piperazine) require maghnite catalysts for polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.